trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)12-5-7-13(8-6-12)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHZHPWEMVOGU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For example, some piperazine derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
For instance, some piperazine derivatives have been found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
For instance, some piperazine derivatives have been found to have antibacterial activity , while others have been found to induce apoptosis in certain cancer cells .
Biological Activity
trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 198.31 g/mol. The compound features a cyclobutane ring with a hydroxyl group, which may enhance its solubility and reactivity in biological systems.
Structural Characteristics:
- Cyclobutane Framework: Provides rigidity, potentially influencing the compound's pharmacokinetic properties.
- Piperazine Moiety: Known for interactions with various receptors, enhancing the compound's biological profile.
Synthesis
The synthesis of this compound typically involves transamination reactions mediated by transaminases. These enzymes facilitate the conversion of prochiral ketones into amine derivatives with high enantiomeric purity, achieving conversions of 88–89% with enantiomeric excess greater than 99% for one enantiomer.
1. Receptor Interactions
This compound exhibits notable interactions with several receptors:
- Alpha-1 Adrenergic Receptors (α1-AR): The compound shows high affinity for α1-AR, a target involved in smooth muscle contraction and neurotransmitter modulation.
- Dopamine D2 and Serotonin 5-HT2A Receptors: It also interacts with these receptors, which are critical in neuropharmacology and psychiatric disorders.
2. Anticancer Properties
Research indicates that compounds similar to this compound can inhibit PAK4 (p21 activated kinase 4), a protein associated with cancer cell migration and invasion. This suggests potential anticancer properties.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of piperazine derivatives on neurotransmitter systems, highlighting that compounds with similar structures to this compound could modulate dopamine and serotonin pathways, indicating potential uses in treating mood disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that piperazine-based compounds could effectively inhibit cancer cell proliferation through PAK4 inhibition. This establishes a foundation for further exploration of this compound in cancer therapy.
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| trans - 2 - [4 - (Propan - 2 - yl) piperazin - 1 - yl] cyclobutan - 1 - ol | Rigid cyclobutane framework with piperazine | High affinity for α1 AR, potential anticancer activity |
| 5-[4-(Propan-2-y)piperazin-1-y]pyridin-2-amines | Contains a piperazine ring | Used in neuropharmacology |
| trans - 2 - [Bis(2-hydroxypropyl)amino]cyclobutan - 1 - ol | Features two hydroxypropyl groups | Enhanced solubility |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The isopropyl-substituted derivative has the highest molecular weight (199.32 g/mol), followed by the methyl-substituted analog (170.26 g/mol) and the unsubstituted compound (156.23 g/mol).
- Lipophilicity : The isopropyl group increases lipophilicity (logP ~1.5–2.0), which may improve membrane permeability but reduce aqueous solubility compared to the unsubstituted compound (logP ~0.5–1.0).
- Steric Effects : The bulky isopropyl group could hinder binding to flat receptor pockets but enhance metabolic stability by shielding reactive sites .
Preparation Methods
Cyclobutanol Core Formation
The cyclobutan-1-ol scaffold is typically synthesized via cyclization reactions or ring contraction methods. Common approaches include:
- [2+2] Cycloaddition reactions : Photochemical or thermal [2+2] cycloadditions of alkenes or enones can yield cyclobutane rings with hydroxyl groups introduced through subsequent functionalization.
- Ring contraction from cyclopentanones or cyclobutanones : Selective reduction or rearrangement can generate cyclobutanols with stereochemical control.
Isopropyl Substitution on Piperazine
The isopropyl group on the piperazine nitrogen is introduced either by:
- Alkylation of piperazine prior to coupling with the cyclobutanol core using isopropyl halides.
- Reductive amination of the piperazine nitrogen with acetone derivatives.
Enantio- and Diastereoselective Preparation
According to patent WO2019096860A1, processes for enantiomerically and diastereomerically enriched cyclobutane amines and amides have been developed, which can be adapted for the synthesis of this compound. The key features include:
- Use of chiral catalysts (e.g., ruthenium complexes with chiral ligands) to induce stereoselectivity.
- Stepwise reaction sequences that preserve or enhance stereochemical purity.
- Conditions optimized to favor the trans-isomer over the cis-isomer.
This patent emphasizes the importance of controlling stereochemistry for biological activity and provides catalytic systems that can be applied to the preparation of cyclobutanol derivatives with piperazine substituents.
Representative Reaction Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclobutanone reduction | NaBH4 or LiAlH4 in suitable solvent | Formation of cyclobutan-1-ol core |
| 2 | Activation of cyclobutanol | MsCl or TsCl, pyridine | Formation of mesylate or tosylate intermediate |
| 3 | Nucleophilic substitution | 4-(Propan-2-yl)piperazine, base (e.g., K2CO3) | Substitution to form cyclobutanol-piperazine linkage |
| 4 | Purification and stereochemical resolution | Chromatography, crystallization | Isolation of trans-isomer with desired stereochemistry |
Research Findings and Analytical Data
- Stereochemical Control : The trans-configuration is crucial for biological activity, and methods involving chiral catalysts or resolution techniques are employed to achieve high diastereomeric excess.
- Catalytic Systems : Ruthenium-based catalysts with chiral phosphine ligands have been reported to facilitate enantioselective transformations relevant to cyclobutane amine synthesis.
- Yield and Purity : Optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, is essential to maximize yield and purity of the target compound.
- Analytical Characterization : NMR spectroscopy, chiral HPLC, and X-ray crystallography are standard techniques to confirm structure and stereochemistry.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core formation method | Reduction of cyclobutanone or [2+2] cycloaddition |
| Piperazine introduction | Nucleophilic substitution on activated cyclobutanol |
| Isopropyl group addition | Alkylation or reductive amination on piperazine |
| Stereochemical control | Chiral catalysts (e.g., Ru complexes), resolution |
| Typical solvents | Dichloromethane, THF, pyridine |
| Catalysts | Ruthenium complexes with chiral phosphine ligands |
| Purification methods | Chromatography, crystallization |
| Analytical techniques | NMR, chiral HPLC, X-ray crystallography |
Q & A
Q. What are the optimal synthetic routes for trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cyclobutanol ring functionalization with substituted piperazines. A multi-step approach, as demonstrated in analogous piperazine-containing compounds, includes nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) to attach the propan-2-yl-piperazine moiety . Post-synthesis, purity validation should combine HPLC (C18 column, methanol/water mobile phase) and LC-MS to confirm molecular weight and absence of by-products. Melting point determination (e.g., 187–190°C, as seen in structurally related piperazine derivatives) and elemental analysis (C, H, N) further ensure purity .
Q. How can the stereochemical configuration of the trans-cyclobutanol ring be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, in related cyclobutanol derivatives, single-crystal X-ray diffraction (at 123 K) confirmed trans-configuration with R-factors ≤0.038 . Alternatively, NOESY NMR can detect spatial proximity between the cyclobutanol hydroxyl group and adjacent protons on the piperazine ring, distinguishing cis/trans isomers. Coupling constants (J-values) in -NMR (e.g., axial-equatorial proton coupling ~4–6 Hz) also support trans-configuration .
Advanced Research Questions
Q. How do conformational changes in the piperazine ring impact the compound’s biological activity?
- Methodological Answer : Piperazine ring dynamics (e.g., chair-to-boat transitions) modulate receptor binding. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins, such as serotonin or dopamine receptors, comparing energy scores for different conformers. Experimentally, introduce steric hindrance (e.g., methyl groups at piperazine positions) and assay activity changes. For example, in related antipsychotic compounds, 4-methylpiperazine analogs showed 3-fold higher receptor affinity than unsubstituted derivatives .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 for GPCR assays) and passage numbers.
- Control solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Validate results with orthogonal assays (e.g., radioligand binding vs. cAMP accumulation).
For example, a study on piperazine derivatives found IC50 variations of ±15% due to differences in ATP concentrations in kinase assays .
Q. What strategies are effective for studying the compound’s interaction with membrane-bound receptors?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd) in real-time. For example, immobilize purified serotonin 5-HT2A receptors on a CM5 chip and inject the compound at varying concentrations (1 nM–10 µM). Complement with fluorescence anisotropy to assess binding-induced conformational changes in the receptor. Cross-validate with in silico MD simulations (GROMACS) to predict binding stability over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
